molecular formula C8H9N3S2 B2441204 (E)-methyl 2-(pyridin-4-ylmethylene)hydrazinecarbodithioate CAS No. 1450713-57-1

(E)-methyl 2-(pyridin-4-ylmethylene)hydrazinecarbodithioate

Cat. No. B2441204
CAS RN: 1450713-57-1
M. Wt: 211.3
InChI Key: IKXIXCRRDKIJLW-UXBLZVDNSA-N
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Description

Synthesis Analysis

Synthesis analysis would involve a detailed look at how the compound is created . This could include the starting materials, the conditions under which the reaction takes place, and the yield of the product.


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes . This could include reactions with other compounds, its behavior under various conditions, and the products it forms.


Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) .

Scientific Research Applications

Synthesis and Structural Characterization

  • Research has been conducted on synthesizing and characterizing pyrazolo-pyridine analogs, including derivatives similar to "(E)-methyl 2-(pyridin-4-ylmethylene)hydrazinecarbodithioate", for their anti-inflammatory properties. These compounds were evaluated for their ability to regulate inflammation through inhibition assessments of pro- and anti-inflammatory cytokines and COX-2, showing potential as future anti-inflammatory drugs (Bilavendran et al., 2019).
  • Another study focused on the crystal structure, MEP/DFT/XRD analysis, and thione ⇔ thiol tautomerization of (E)-methyl 2-(1-phenylethylidene)-hydrazinecarbodithioate ligand. This research provides a deeper understanding of the molecular interactions and structural properties of similar compounds (Boshaala et al., 2021).

Biological Activities and Applications

  • A study synthesized novel (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide compounds from pyridine-4-carboxaldehyde and sulfadiazine, characterizing them using various spectroscopic methods. These compounds were evaluated for their antimicrobial activity and molecular docking studies, suggesting potential applications in antimicrobial treatments (Elangovan et al., 2021).
  • Another investigation explored the delivery efficiency of block copolymers for poorly water-soluble drug molecules, including a pyridine-containing Schiff-base similar to "(E)-methyl 2-(pyridin-4-ylmethylene)hydrazinecarbodithioate". The study provides insights into the potential pharmaceutical applications of these compounds in drug delivery systems (Ghosh et al., 2019).

Safety and Hazards

Safety and hazard information would typically come from material safety data sheets (MSDS) and might include information on toxicity, flammability, environmental impact, and safe handling procedures .

Future Directions

Future directions could include potential applications of the compound, areas of research that could be explored, and how the compound might be modified or used in the future .

properties

IUPAC Name

methyl N-[(E)-pyridin-4-ylmethylideneamino]carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S2/c1-13-8(12)11-10-6-7-2-4-9-5-3-7/h2-6H,1H3,(H,11,12)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXIXCRRDKIJLW-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NN=CC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC(=S)N/N=C/C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 2-(pyridin-4-ylmethylene)hydrazinecarbodithioate

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